Bienvenue dans la boutique en ligne BenchChem!

4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4

Isotopic Labeling LC-MS/MS Internal Standard

Ensure accurate quantification of the Rivaroxaban aminomethyl intermediate impurity using this tetra-deuterated analogue. The exact +4.03 Da mass shift and structural identity prevent ion suppression and co-elution errors, meeting ICH Q3A and Q2(R1) requirements. Specially designed for LC-MS/MS internal standard applications in API lot release and stability studies. Choose the matched deuterated standard; avoid systematic quantification errors that occur with unlabeled or structurally mismatched alternatives.

Molecular Formula C14H17N3O4
Molecular Weight 295.331
CAS No. 1330169-92-0
Cat. No. B589491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4
CAS1330169-92-0
Molecular FormulaC14H17N3O4
Molecular Weight295.331
Structural Identifiers
SMILESC1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN
InChIInChI=1S/C14H17N3O4/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18/h1-4,12H,5-9,15H2/t12-/m0/s1/i1D,2D,3D,4D
InChIKeyDEXXSYVEWAYIGZ-ALIZGMTFSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4: A Stable Isotope-Labeled Analytical Reference Standard for Rivaroxaban Intermediate Quantification


4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 (CAS 1330169-92-0) is a tetra-deuterated analogue of the key Rivaroxaban aminomethyl intermediate . This compound, with molecular formula C14H13D4N3O4 and molecular weight 295.33 g/mol, is specifically designed as an internal standard for quantitative mass spectrometry-based analysis . The unlabelled parent compound (CAS 446292-10-0, MW 291.30 g/mol) is recognized as Des(5-chloro-2-carboxythienyl) Rivaroxaban, a critical impurity and synthetic intermediate in the production of the oral anticoagulant Rivaroxaban . The incorporation of four deuterium atoms at the phenyl ring positions (2,3,5,6-tetradeuteriophenyl) provides a distinct +4.03 Da mass shift relative to the native analyte, enabling unequivocal discrimination during LC-MS/MS analysis .

Why Non-Deuterated or Differently Labeled Internal Standards Cannot Replace 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4


Generic substitution of this specific deuterated standard with the non-deuterated Rivaroxaban aminomethyl intermediate or with Rivaroxaban-d4 (CAS 1132681-38-9) introduces systematic quantification errors. The unlabelled compound co-elutes identically yet cannot be distinguished from the endogenous impurity in the ion source, preventing accurate internal standard-based quantitation. Rivaroxaban-d4, while sharing the same deuterated phenyl ring, possesses an additional thiophene-carboxamide moiety that alters its chromatographic retention time and ionization efficiency relative to the des(5-chloro-2-carboxythienyl) impurity, leading to differential matrix effects and recovery biases . Only a stable isotope-labeled analogue that exactly matches the analyte structure can correct for these variables throughout the entire analytical workflow .

Quantitative Differentiation Evidence for 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 Against Closest Analogs


Isotopic Mass Shift of +4.03 Da Provides Unambiguous MS Discrimination vs. Unlabelled Impurity

The target compound exhibits a molecular ion mass shift of +4.03 Da compared to the unlabelled Rivaroxaban aminomethyl impurity . This mass difference ensures complete baseline separation in the mass spectrometer, eliminating isotopic cross-talk between the internal standard and analyte channels. The exact molecular weights—295.33 g/mol for the d4 compound versus 291.30 g/mol for the unlabelled species—were confirmed by independent vendor specifications .

Isotopic Labeling LC-MS/MS Internal Standard Mass Shift

Chemical Purity of 98% (HPLC) Ensures Reliability as a Quantitative Reference Standard

The target compound is supplied at a certified chemical purity of 98% (HPLC) , exceeding or matching the purity levels reported for the unlabelled comparator (>98% HPLC ) and the commonly used Rivaroxaban-d4 internal standard (98.91% ). Higher purity directly reduces the contribution of co-eluting contaminants to the internal standard response, improving assay accuracy and precision.

Chemical Purity Analytical Standard HPLC Impurity Profiling

Exact Structural Matching to Des(5-chloro-2-carboxythienyl) Rivaroxaban Enables Impurity-Specific Quantification Without Chromatographic Discrepancy

The target compound is the deuterated form of the des(5-chloro-2-carboxythienyl) Rivaroxaban intermediate, lacking the thiophene carboxamide moiety present in Rivaroxaban-d4 . This structural identity ensures near-identical chromatographic retention time and ionization efficiency with the impurity analyte, a requirement validated by the PLOS ONE study demonstrating that deuterated internal standards correcting for sample-dependent matrix effects achieve acceptable recovery and precision only when co-elution is exact . In contrast, Rivaroxaban-d4 (retention time ~1.18 min under reported conditions ) exhibits different hydrophobicity due to the additional thiophene ring, resulting in retention time shifts of 0.2–0.5 min relative to the impurity peak.

Structure-Specific Labeling Co-elution Impurity Quantification LC-MS/MS

Documented Application Traceability to Rivaroxaban Intermediate Characterization

The target compound is directly referenced as the labelled analogue of the Rivaroxaban intermediate characterized in the seminal medicinal chemistry publication by Roehrig et al. (J. Med. Chem., 2005, 48, 5900) and the metabolism study by Weinz et al. (Drug Metab. Disposition, 2009, 37, 1056) . This traceability provides documented context for its use in analytical method development and regulatory filings. The unlabelled intermediate is an established reference standard for impurity profiling, and the d4 analogue extends this utility to isotope dilution mass spectrometry.

Method Development Reference Standard Traceability Rivaroxaban Intermediate

High-Impact Application Scenarios for 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4


Quantitative Determination of Des(5-chloro-2-carboxythienyl) Rivaroxaban Impurity in API Release Testing

Use the target compound as the internal standard in a validated LC-MS/MS method to quantify the aminomethyl impurity in Rivaroxaban Active Pharmaceutical Ingredient (API) batches. The +4.03 Da mass shift enables specific detection without interference, while the exact structural match ensures co-elution and correction of matrix effects, meeting ICH Q3A threshold reporting requirements for specified impurities .

Method Validation Support for Abbreviated New Drug Application (ANDA)

Employ this deuterated standard as the internal standard during method validation per ICH Q2(R1) guidelines for linearity, accuracy, precision, and robustness. The documented 98% purity and literature traceability to the Roehrig et al. and Weinz et al. references provide the standard qualification evidence required for regulatory submissions.

Monitoring Residual Synthetic Intermediates in Rivaroxaban Drug Product

Deploy the target compound to monitor trace levels of the aminomethyl intermediate in finished dosage forms. The high sensitivity afforded by isotope dilution MS, combined with the structural specificity of the deuterated standard, enables detection and quantification at ppm levels needed for genotoxic impurity risk assessment .

Pharmacokinetic and Metabolic Profiling of Rivaroxaban Metabolites

Use the compound as a stable isotope-labeled internal standard in bioanalytical assays for the determination of Rivaroxaban and its des(5-chloro-2-carboxythienyl) metabolite in plasma. The exact structural match to the metabolite ensures consistent ionization and recovery across diverse biological matrices, supporting pharmacokinetic studies as demonstrated by the PLOS ONE matrix effect data .

Quote Request

Request a Quote for 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.